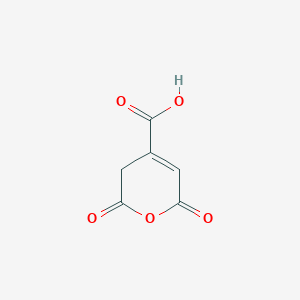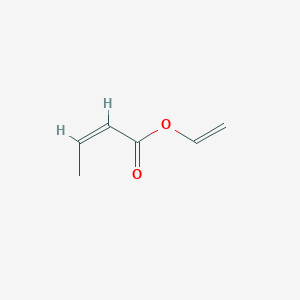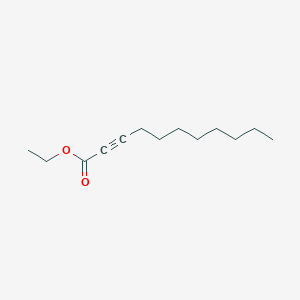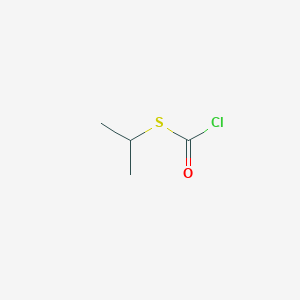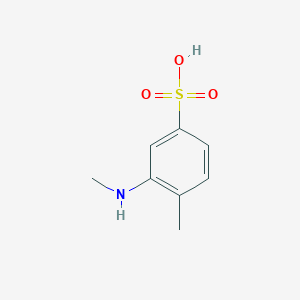
2-(Methylamino)toluene-4-sulphonic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-(Methylamino)toluene-4-sulphonic acid, also known as MTS, is a sulfonated compound that is widely used in scientific research. MTS is a versatile molecule that can be used in a variety of applications, including biochemistry, cell biology, and pharmacology.
Wirkmechanismus
The mechanism of action of 2-(Methylamino)toluene-4-sulphonic acid is not fully understood. It is believed that 2-(Methylamino)toluene-4-sulphonic acid reacts with cysteine residues in proteins, leading to the formation of disulfide bonds. This can result in changes in protein conformation and function. 2-(Methylamino)toluene-4-sulphonic acid has also been shown to have antioxidant properties, which may contribute to its biological effects.
Biochemische Und Physiologische Effekte
2-(Methylamino)toluene-4-sulphonic acid has been shown to have a variety of biochemical and physiological effects. It has been shown to modulate ion channels, including potassium and calcium channels. 2-(Methylamino)toluene-4-sulphonic acid has also been shown to inhibit the activity of proteases and phosphatases. In addition, 2-(Methylamino)toluene-4-sulphonic acid has been shown to have anti-inflammatory and neuroprotective effects.
Vorteile Und Einschränkungen Für Laborexperimente
One of the main advantages of using 2-(Methylamino)toluene-4-sulphonic acid in lab experiments is its versatility. 2-(Methylamino)toluene-4-sulphonic acid can be used in a variety of applications, including protein labeling and fluorescent imaging. 2-(Methylamino)toluene-4-sulphonic acid is also relatively stable and can be stored for extended periods of time. However, there are also limitations to the use of 2-(Methylamino)toluene-4-sulphonic acid. 2-(Methylamino)toluene-4-sulphonic acid can react with other amino acids in proteins, leading to nonspecific labeling. In addition, 2-(Methylamino)toluene-4-sulphonic acid can be toxic to cells at high concentrations.
Zukünftige Richtungen
There are many future directions for the use of 2-(Methylamino)toluene-4-sulphonic acid in scientific research. One area of interest is the development of new labeling techniques that are more specific and less toxic. Another area of interest is the use of 2-(Methylamino)toluene-4-sulphonic acid as a therapeutic agent. 2-(Methylamino)toluene-4-sulphonic acid has been shown to have anti-inflammatory and neuroprotective effects, making it a potential candidate for the treatment of neurological disorders. Overall, the versatility and potential therapeutic applications of 2-(Methylamino)toluene-4-sulphonic acid make it an important molecule in scientific research.
Synthesemethoden
The synthesis of 2-(Methylamino)toluene-4-sulphonic acid involves the reaction of 2-methyl-4-nitrotoluene with sodium sulfite and sodium dithionite. This reaction results in the reduction of the nitro group to an amino group and the formation of the sulfonic acid group. The reaction is typically carried out in an aqueous solution and requires careful control of the pH and temperature.
Wissenschaftliche Forschungsanwendungen
2-(Methylamino)toluene-4-sulphonic acid has a wide range of applications in scientific research. It is commonly used as a labeling reagent for proteins and peptides. 2-(Methylamino)toluene-4-sulphonic acid can be attached to cysteine residues in proteins, allowing for the study of protein-protein interactions and protein folding. 2-(Methylamino)toluene-4-sulphonic acid can also be used as a fluorescent probe for the detection of reactive oxygen species in cells.
Eigenschaften
CAS-Nummer |
14338-01-3 |
|---|---|
Produktname |
2-(Methylamino)toluene-4-sulphonic acid |
Molekularformel |
C8H11NO3S |
Molekulargewicht |
201.25 g/mol |
IUPAC-Name |
4-methyl-3-(methylamino)benzenesulfonic acid |
InChI |
InChI=1S/C8H11NO3S/c1-6-3-4-7(13(10,11)12)5-8(6)9-2/h3-5,9H,1-2H3,(H,10,11,12) |
InChI-Schlüssel |
JGRPAFZFWIYCMC-UHFFFAOYSA-N |
SMILES |
CC1=C(C=C(C=C1)S(=O)(=O)O)NC |
Kanonische SMILES |
CC1=C(C=C(C=C1)S(=O)(=O)O)NC |
Andere CAS-Nummern |
14338-01-3 |
Piktogramme |
Irritant |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



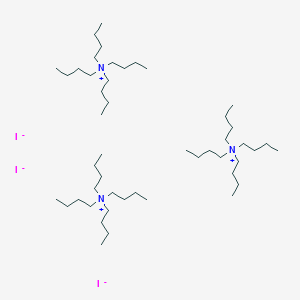
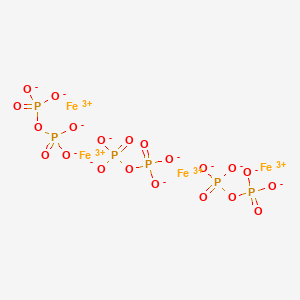
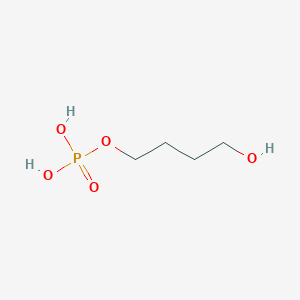
![2,4-Dimethyl-6-[(methylsulfanyl)methyl]phenol](/img/structure/B77251.png)

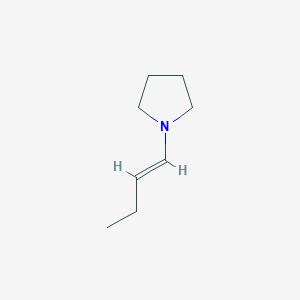


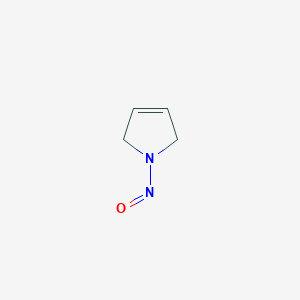
![4,5,6,7-Tetrahydrobenzo[b]thiophen-2-amine](/img/structure/B77260.png)
